1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(3-NITROPHENYL)METHYL]PIPERAZINE
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Overview
Description
Starting Material: Piperazine derivative
Reagents: 3-Nitrobenzyl chloride
Conditions: Room temperature, solvent like dichloromethane
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactors and automated systems to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(3-NITROPHENYL)METHYL]PIPERAZINE typically involves multi-step organic reactions
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Preparation of Benzo[1,3]dioxole:
Starting Material: Catechol
Reagents: Formaldehyde, acid catalyst
Conditions: Reflux in an acidic medium
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Formation of Piperazine Derivative:
Starting Material: Benzo[1,3]dioxole
Reagents: Piperazine, suitable base
Conditions: Heating under reflux
Chemical Reactions Analysis
Types of Reactions: 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(3-NITROPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to yield the corresponding amines and alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon
Substitution: Alkyl halides, nucleophiles like amines or thiols
Hydrolysis: Acidic or basic aqueous solutions
Major Products:
Reduction of Nitro Group: Corresponding amine derivative
Substitution Reactions: Various substituted piperazine derivatives
Hydrolysis Products: Amines and alcohols
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine:
Anticancer Research: Investigated for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Neuropharmacology: Studied for its effects on neurotransmitter systems due to the presence of the piperazine ring.
Industry:
Pharmaceuticals: Potential use in the development of new drugs.
Materials Science: Possible applications in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(3-NITROPHENYL)METHYL]PIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can interact with neurotransmitter receptors, affecting their function and leading to potential therapeutic effects.
Comparison with Similar Compounds
- 1-Benzo[1,3]dioxol-5-ylmethyl-4-(4-nitro-benzyl)-piperazine
- 1-Benzo[1,3]dioxol-5-ylmethyl-4-(2-nitro-benzyl)-piperazine
- 1-Benzo[1,3]dioxol-5-ylmethyl-4-(3-chloro-benzyl)-piperazine
Comparison:
- Structural Differences: The position and type of substituents on the benzyl group can significantly affect the compound’s reactivity and biological activity.
- Unique Properties: 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(3-NITROPHENYL)METHYL]PIPERAZINE is unique due to the specific positioning of the nitro group, which can influence its reduction potential and interaction with biological targets.
This compound’s unique structure and potential applications make it a valuable subject of study in various scientific fields. Its synthesis, reactivity, and biological effects continue to be areas of active research, promising new insights and applications in the future.
Properties
Molecular Formula |
C19H21N3O4 |
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Molecular Weight |
355.4g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C19H21N3O4/c23-22(24)17-3-1-2-15(10-17)12-20-6-8-21(9-7-20)13-16-4-5-18-19(11-16)26-14-25-18/h1-5,10-11H,6-9,12-14H2 |
InChI Key |
IMEHRNXVSBPIER-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])CC3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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